![molecular formula C25H21N5O2 B607898 Carbamic acid, (1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)-, phenylmethyl ester (9CI)](/img/structure/B607898.png)
Carbamic acid, (1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)-, phenylmethyl ester (9CI)
Übersicht
Beschreibung
GW841819X ist eine synthetische organische Verbindung, die als ein niedermolekularer Inhibitor der Bromodomäne und extraterminalen (BET) Unterfamilie von Bromodomäne-haltigen Proteinen wirkt, insbesondere BRD2, BRD3 und BRD4 . Diese Verbindung wirkt als ein Mimetikum von acetyliertem Lysin, das um die Bindungsstelle des acetylierten Histons konkurriert . Es ist strukturell ähnlich anderen BET-Inhibitoren wie JQ1 und I-BET .
Vorbereitungsmethoden
Die Synthese von GW841819X umfasst mehrere Schritte, beginnend mit der Herstellung der Benzodiazepin-Kernstruktur. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Benzodiazepin-Kerns: Die Kernstruktur wird durch eine Reihe von Kondensationsreaktionen synthetisiert, an denen geeignete Ausgangsmaterialien beteiligt sind.
Funktionalisierung: Der Benzodiazepin-Kern wird dann mit verschiedenen Substituenten funktionalisiert, um die gewünschten chemischen Eigenschaften zu erreichen.
Endgültige Montage: Der letzte Schritt beinhaltet die Kupplung des funktionalisierten Benzodiazepins mit anderen chemischen Gruppen, um GW841819X zu bilden.
Industrielle Produktionsmethoden für GW841819X sind nicht umfassend dokumentiert, aber sie folgen wahrscheinlich ähnlichen Synthesewegen mit Optimierungen für die großtechnische Produktion.
Analyse Chemischer Reaktionen
GW841819X durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere an Positionen, an denen Halogenatome vorhanden sind.
Oxidation und Reduktion: GW841819X kann Oxidations- und Reduktionsreaktionen unterliegen, wodurch seine funktionellen Gruppen und seine Gesamtstruktur verändert werden.
Kupplungsreaktionen: Die Verbindung kann an Kupplungsreaktionen beteiligt sein, um größere, komplexere Moleküle zu bilden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen starke Säuren oder Basen, Oxidationsmittel und Reduktionsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Anxiolytic Activity
Research indicates that compounds structurally related to the 1-methyl-6-phenyl-4H-triazolo[4,3-a][1,4]benzodiazepine framework exhibit anxiolytic properties. A series of derivatives have been synthesized and evaluated for their potential to alleviate anxiety symptoms in preclinical models. For instance, studies on 8-chloro derivatives demonstrated significant antianxiety effects when tested against established anxiety models in rodents .
2. Muscle Relaxants
The compound's structure suggests potential muscle relaxant activity similar to other carbamate derivatives. Compounds like Carisoprodol serve as centrally acting muscle relaxants and share a pharmacological profile that could be explored further with this compound . The mechanism likely involves modulation of neurotransmitter systems that govern muscle tone and relaxation.
3. Cholinesterase Inhibition
The carbamic acid esters have been noted for their ability to inhibit cholinesterase enzymes. This property is crucial for developing treatments for conditions such as Alzheimer's disease and other cognitive disorders where cholinergic dysfunction is evident. The specific inhibition profile of this compound compared to traditional inhibitors like physostigmine could provide insights into more selective therapeutic options .
Synthesis and Mechanism of Action
The synthesis of carbamic acid esters typically involves the reaction of phenolic compounds with carbamyl halides under controlled conditions. For instance, the preparation process often includes converting an amino group into a benzyl urethane before reacting it with a disubstituted carbamyl chloride to form the desired ester .
The mechanism of action for anxiolytic effects generally involves the enhancement of GABAergic transmission through allosteric modulation of the GABA_A receptor complex. This results in increased inhibitory neurotransmission in the central nervous system.
Case Study 1: Anxiolytic Efficacy
In a controlled study involving various 6-phenyl-4H-triazolo[4,3-a][1,4]benzodiazepines, researchers found that specific substitutions at the C-4 position significantly influenced anxiolytic efficacy. The compound was administered to animal models exhibiting anxiety-like behaviors, with results indicating a dose-dependent reduction in anxiety scores compared to controls .
Case Study 2: Cholinergic Modulation
A study focused on the cholinesterase inhibitory activity of several carbamic acid esters highlighted the compound's potential utility in treating cognitive decline associated with neurodegenerative diseases. The findings suggested that modifications to the alkyl chain could enhance selectivity and potency against specific cholinesterase isoforms .
Wirkmechanismus
GW841819X exerts its effects by binding to the acetyl-lysine recognition pocket of BET bromodomains, thereby inhibiting their interaction with acetylated histones . This inhibition disrupts the function of BET proteins, leading to changes in gene expression and cellular processes. The molecular targets of GW841819X include BRD2, BRD3, and BRD4, which are involved in the regulation of transcription and chromatin remodeling .
Vergleich Mit ähnlichen Verbindungen
GW841819X ist chemisch ähnlich anderen BET-Inhibitoren wie JQ1 und I-BET . Diese Verbindungen teilen einen gemeinsamen Wirkmechanismus, der auf die Acetyl-Lysin-Erkennungstasche von BET-Bromodomänen abzielt. GW841819X weist einzigartige strukturelle Merkmale auf, die unterschiedliche Bindungsaffinitäten und Selektivitätsprofile verleihen können . Ähnliche Verbindungen umfassen:
Biologische Aktivität
Carbamic acid derivatives, particularly those featuring benzodiazepine structures, have garnered significant interest in pharmacological research due to their diverse biological activities. The compound Carbamic acid, (1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)-, phenylmethyl ester (9CI) is a notable member of this class, exhibiting various effects on the central nervous system (CNS) and other biological systems. This article provides a detailed examination of its biological activity based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C17H15N5O2
- CAS Number : 146135-18-4
This compound features a triazolo-benzodiazepine framework which is associated with several pharmacological effects including anxiolytic, sedative, and muscle relaxant properties.
1. Anxiolytic Effects
Research has demonstrated that derivatives of triazolo-benzodiazepines exhibit significant anxiolytic properties. A study evaluated various analogs of 8-chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine and found that these compounds effectively reduced anxiety-like behaviors in animal models. The substitution patterns on the benzodiazepine ring were shown to influence the degree of anxiolytic activity .
2. Sedative and Muscle Relaxant Effects
The sedative properties of the compound were assessed through various behavioral tests in mice. In the chimney test, where mice are placed in a vertical cylinder and their ability to escape is measured, it was found that an intraperitoneal dosage of 0.09 mg/kg resulted in significant sedation . Furthermore, muscle relaxant effects were observed when the compound was administered prior to strychnine sulfate injections; survival rates indicated effective muscle relaxation at dosages as low as 0.1 mg/kg .
The mechanism through which these compounds exert their effects is primarily through modulation of GABA_A receptors in the CNS. Benzodiazepines enhance the effect of the neurotransmitter GABA by increasing the frequency of chloride channel opening events . This results in increased neuronal inhibition and contributes to their anxiolytic and sedative effects.
Comparative Biological Activity
To illustrate the potency and effectiveness of Carbamic acid derivatives compared to other known compounds in this class, a summary table is provided below:
Compound Name | ED50 (mg/kg) | Anxiolytic Activity | Sedative Activity |
---|---|---|---|
8-Chloro-1-methyl-6-phenyl | 0.009 | High | Moderate |
Carbamic Acid (9CI) | 0.04 | Moderate | High |
Diazepam | 0.5 | High | High |
Case Study 1: Efficacy in Anxiety Disorders
A clinical study involving patients with generalized anxiety disorder (GAD) treated with a derivative similar to Carbamic acid showed significant reductions in anxiety scores measured by standardized scales (e.g., Hamilton Anxiety Rating Scale). The treatment group exhibited improvements compared to placebo controls after four weeks of administration .
Case Study 2: Safety Profile
In a toxicological assessment involving chronic administration in animal models, no significant adverse effects were noted at therapeutic dosages. However, higher doses resulted in sedation-related side effects such as impaired motor coordination .
Eigenschaften
Molekularformel |
C25H21N5O2 |
---|---|
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
benzyl N-(1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)carbamate |
InChI |
InChI=1S/C25H21N5O2/c1-17-28-29-24-23(27-25(31)32-16-18-10-4-2-5-11-18)26-22(19-12-6-3-7-13-19)20-14-8-9-15-21(20)30(17)24/h2-15,23H,16H2,1H3,(H,27,31) |
InChI-Schlüssel |
TUWDLUFFAHHNEF-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1C3=CC=CC=C3C(=NC2NC(=O)OCC4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
CC1=NN=C2N1C3=CC=CC=C3C(=NC2NC(=O)OCC4=CC=CC=C4)C5=CC=CC=C5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GW-841819X; GW841819X; GW 841819X; GW 841819; GW841819; GW-841819. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.